(3S,4R)-4-(dimethylamino)oxolan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-4-(dimethylamino)oxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7(2)5-3-9-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZUJWAKYFHDAV-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1COC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30197-51-4 | |
| Record name | rac-(3R,4S)-4-(dimethylamino)oxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for 3s,4r 4 Dimethylamino Oxolan 3 Ol and Its Analogues
Retrosynthetic Disconnection of the (3S,4R)-4-(dimethylamino)oxolan-3-ol Skeleton
A logical retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the carbon-nitrogen bond of the dimethylamino group. This leads to the precursor (3S,4R)-4-aminooxolan-3-ol. Further disconnection of the tetrahydrofuran (B95107) ring, typically through a C-O bond, reveals an acyclic precursor, a chiral amino diol. This strategic disconnection simplifies the complex cyclic structure into a more manageable linear system where the stereocenters can be established with greater control. The primary challenge then becomes the stereoselective synthesis of this acyclic precursor and the subsequent stereocontrolled intramolecular cyclization to form the desired tetrahydrofuran ring.
The "chiral pool," which consists of readily available and inexpensive enantiomerically pure natural products, provides an excellent starting point for the synthesis of complex chiral molecules. Carbohydrates and amino acids are particularly useful precursors for the synthesis of substituted tetrahydrofurans.
For the synthesis of the (3S,4R)-4-aminooxolan-3-ol skeleton, a plausible starting material from the chiral pool is a suitable amino acid. For instance, L-aspartic acid, with its inherent stereochemistry and functional groups, can be envisioned as a precursor. A general methodology for the conversion of naturally occurring amino acids to chiral intermediates can be adapted for this purpose. This would typically involve the reduction of the carboxylic acid functionalities to alcohols, leading to a chiral 2-amino-1,4-butanediol derivative. The stereocenters originating from the amino acid would then dictate the stereochemistry of the final product.
The following table outlines a conceptual synthetic pathway from a generic chiral amino acid to a key acyclic precursor:
| Step | Transformation | Reagents and Conditions | Product |
| 1 | Protection of the amino group | Boc₂O or Cbz-Cl | N-protected amino acid |
| 2 | Reduction of carboxylic acids | LiAlH₄ or BH₃·THF | N-protected amino diol |
| 3 | Selective protection/activation of hydroxyl groups | Trityl chloride, mesyl chloride | Differentially protected amino diol |
This strategic use of chiral precursors ensures that the desired absolute stereochemistry is carried through the synthetic sequence, minimizing the need for chiral separations or asymmetric synthesis at later stages.
The formation of the tetrahydrofuran ring is a critical step in the synthesis of this compound. Intramolecular cyclization of a suitably functionalized acyclic precursor, such as a 2-amino-1,4-diol, is a common and effective strategy. acs.org This transformation is typically achieved by converting one of the terminal hydroxyl groups into a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the remaining hydroxyl group.
The stereochemical outcome of the cyclization is crucial for obtaining the desired (3S,4R) configuration. The reaction generally proceeds via an Sₙ2 mechanism, which involves an inversion of stereochemistry at the carbon bearing the leaving group. libretexts.orgutexas.edu Therefore, the stereochemistry of the acyclic precursor must be carefully chosen to yield the correct relative and absolute stereochemistry in the final cyclic product.
Alternative methods for the stereoselective synthesis of substituted tetrahydrofurans include palladium-catalyzed carboetherification reactions and other transition-metal-catalyzed cyclizations. acs.org These methods can offer high levels of diastereoselectivity and provide access to a wide range of substituted tetrahydrofurans. acs.org Gold-catalyzed intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols also presents a practical route to substituted furans and pyrroles, which can be further functionalized. acs.orgorganic-chemistry.org
Introduction of the Dimethylamino Moiety
Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of amines. acs.org This one-pot reaction involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
In the context of synthesizing this compound, if the amino group is introduced after the formation of the tetrahydrofuran ring, a precursor with a ketone functionality at the C-4 position would be required. This ketone could then undergo reductive amination with dimethylamine (B145610) in the presence of a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), to yield the target molecule.
Alternatively, if the synthesis starts with the precursor (3S,4R)-4-aminooxolan-3-ol, the primary amine can be converted to the dimethylamino group through reductive amination with formaldehyde. The Eschweiler-Clarke reaction is a classic and highly effective method for the N,N-dimethylation of primary and secondary amines using formic acid and formaldehyde. organic-chemistry.org This reaction proceeds via the formation of an iminium ion, which is then reduced by formate. organic-chemistry.org
The following table summarizes common reagents for reductive amination:
| Reducing Agent | Substrate Scope | Key Features |
| Sodium borohydride (B1222165) (NaBH₄) | Aldehydes, ketones | Common, inexpensive |
| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, ketones, imines | Selective for imines in the presence of carbonyls |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, ketones | Mild, effective for a wide range of substrates |
| Formic acid (in Eschweiler-Clarke) | Primary and secondary amines | Specific for methylation with formaldehyde |
An alternative approach to introducing the dimethylamino group involves the functionalization of a suitable precursor. For example, a hydroxyl group at the C-4 position of the tetrahydrofuran ring can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with dimethylamine would then yield the desired product. The stereochemical outcome of this Sₙ2 reaction would be an inversion of configuration at the C-4 position. libretexts.orgutexas.edu
Quaternization of the resulting tertiary amine with an alkyl halide, followed by demethylation, is another potential, though more circuitous, route. More direct methods, such as those described above, are generally preferred for their efficiency. The incorporation of the nitrogen source early in the synthesis, for example by starting with an amino acid, often proves to be a more strategic approach.
Control of Stereochemistry in the Synthesis of this compound
The control of stereochemistry is paramount in the synthesis of this compound to ensure the formation of the correct enantiomer. The primary strategies for achieving this control are:
Use of Chiral Pool Precursors: As discussed in section 2.1.1., starting with a molecule from the chiral pool, such as a natural amino acid, establishes the initial stereocenters. The subsequent transformations must be designed to either retain or predictably invert these centers.
Stereoselective Reactions: The intramolecular cyclization to form the tetrahydrofuran ring is a key stereochemistry-determining step. If this reaction proceeds via an Sₙ2 mechanism, the stereocenter at which the substitution occurs will be inverted. libretexts.orgutexas.edu Therefore, the stereochemistry of the acyclic precursor must be designed accordingly. For example, to obtain the (4R) configuration in the product via an Sₙ2 cyclization, the corresponding stereocenter in the acyclic precursor should have the (S) configuration.
Diastereoselective Control: In cases where new stereocenters are formed in the presence of existing ones, diastereoselective control becomes important. The inherent chirality of the molecule can influence the stereochemical outcome of subsequent reactions. For instance, the reduction of a ketone precursor at the C-4 position can be influenced by the stereochemistry at the C-3 position, potentially leading to a preferential formation of one diastereomer over the other.
The stereoselective synthesis of substituted tetrahydrofurans is a well-studied area, with numerous methods available to control the relative and absolute stereochemistry of the final product. nih.govnih.gov The choice of method will depend on the specific synthetic route chosen and the nature of the intermediates involved.
Diastereoselective Synthetic Strategies
Diastereoselective synthesis aims to preferentially form one diastereomer over others. For 3,4-disubstituted oxolanes like this compound, controlling the relative stereochemistry of the amino and hydroxyl groups is paramount. One common strategy involves the cyclization of an acyclic precursor where the stereocenters are established prior to ring formation.
A plausible diastereoselective approach could involve an intramolecular cyclization of a suitably protected amino diol. For instance, a precursor with the desired (3S,4R) configuration could be synthesized and then cyclized to form the tetrahydrofuran ring. The stereochemistry of the final product is dictated by the stereochemistry of the starting material.
Another powerful method for the diastereoselective synthesis of substituted tetrahydrofurans is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. While not directly producing an amino-substituted oxolane, the resulting hydroxylated tetrahydrofuran can be further functionalized. The diastereoselectivity of the Prins cyclization is influenced by the choice of Lewis acid catalyst and reaction conditions.
A study on the synthesis of vicinal anti-amino alcohols from N-tert-butanesulfinyl aldimines and cyclopropanols demonstrates a highly regio- and stereoselective method. nih.gov This approach, involving the reaction of enolized zinc homoenolates with chiral sulfinyl imines, could be adapted to generate precursors for the target molecule with high diastereomeric purity. nih.gov
Enantioselective Methodologies (e.g., Chiral Catalysis, Chiral Pool Synthesis)
Enantioselective methodologies are crucial for obtaining a single enantiomer of a chiral molecule. This can be achieved through various approaches, including the use of chiral catalysts or starting from enantiomerically pure precursors derived from the "chiral pool."
Chiral Catalysis: Asymmetric catalysis offers an efficient route to enantiomerically enriched compounds from achiral or racemic starting materials. For the synthesis of substituted tetrahydrofurans, several catalytic asymmetric reactions have been developed. For instance, the Sharpless asymmetric dihydroxylation of an unsaturated precursor could be employed to introduce the two hydroxyl groups with a specific stereochemistry. Subsequent manipulation of these hydroxyl groups, including selective protection and conversion of one to an amino group, would lead to the desired product.
Chiral Pool Synthesis: The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as carbohydrates, amino acids, and terpenes. Sugars, with their abundance of stereocenters, are particularly attractive starting materials for the synthesis of complex chiral molecules.
D-glucose, a readily available and inexpensive sugar, can serve as a starting point for the synthesis of this compound. A synthetic strategy could involve the conversion of D-glucose into a differentially protected intermediate where the C3 and C4 stereocenters correspond to the desired configuration of the target molecule. This would involve a series of protection, deprotection, and functional group interconversion steps. For example, a known methodology involves the conversion of D-glucose into an N-benzyloxycarbonyl-gamma-alkenyl amine, which can then undergo intramolecular cyclization to form a pyrrolidine (B122466) ring with a sugar appendage. researchgate.net A similar strategy could be adapted to form the oxolane ring.
Epimerization and Diastereomer Separation Techniques
In many synthetic sequences, the desired diastereomer is not the exclusive product. In such cases, methods for epimerization or separation of the diastereomeric mixture are necessary.
Epimerization: Epimerization is the process of inverting the stereochemistry at one of several stereocenters in a molecule. If a synthesis yields a mixture of diastereomers, or the undesired diastereomer, an epimerization step can be employed to convert it to the desired one. The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol. For a precursor to this compound, if the wrong diastereomer of the corresponding amino alcohol is obtained, a Mitsunobu reaction on the hydroxyl group could potentially invert its configuration to achieve the desired stereochemistry.
Diastereomer Separation Techniques: When epimerization is not feasible, the separation of diastereomers is required. Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques such as crystallization or chromatography.
High-performance liquid chromatography (HPLC) is a widely used and effective method for the separation of diastereomers. nih.gov Both normal-phase and reversed-phase HPLC can be employed, and the choice of stationary and mobile phases is crucial for achieving good separation. researchgate.net Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of diastereomeric mixtures, often showing higher success rates compared to traditional HPLC for diverse sets of compounds. nih.gov
For analytical and preparative separation of diastereomers, derivatization with a chiral resolving agent can be employed. The resulting diastereomeric derivatives can then be separated by chromatography on an achiral stationary phase. dntb.gov.ua
| Technique | Principle | Application |
| Crystallization | Differences in solubility of diastereomers | Separation of diastereomeric salts or derivatives |
| HPLC | Differential partitioning between stationary and mobile phases | Analytical and preparative separation of diastereomers |
| SFC | Differential partitioning in a supercritical fluid mobile phase | Efficient separation of a wide range of diastereomers |
| Chiral Derivatization | Conversion of enantiomers into diastereomers with a chiral agent | Separation of diastereomers on achiral chromatographic columns |
Optimization of Reaction Conditions and Yields for this compound Synthesis
The final step in the synthesis of this compound is often the introduction of the dimethylamino group. This is typically achieved through reductive amination of a corresponding ketone precursor or by N,N-dimethylation of the primary amine, (3S,4R)-4-aminooxolan-3-ol. Optimization of this step is critical to maximize the yield and purity of the final product.
Reductive amination involves the reaction of a ketone with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The choice of reducing agent, solvent, temperature, and pH can significantly impact the reaction's efficiency. organic-chemistry.org Titanium-based reagents have also been shown to be effective for stereoselective reductive amination. nih.gov
Alternatively, if the primary amine is available, direct N,N-dimethylation can be performed using a methylating agent such as methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. Care must be taken to avoid over-alkylation to the quaternary ammonium (B1175870) salt.
The optimization of these reaction conditions is typically achieved by systematically varying parameters such as reagent stoichiometry, reaction time, temperature, and solvent. The progress of the reaction and the purity of the product are monitored by techniques like thin-layer chromatography (TLC), gas chromatography (GC), or HPLC.
| Parameter | Effect on Reductive Amination | Typical Conditions |
| Reducing Agent | Selectivity and reactivity | NaBH(OAc)₃, NaBH₃CN |
| Solvent | Solubility and reaction rate | Dichloromethane, methanol, tetrahydrofuran |
| Temperature | Reaction rate and side reactions | 0 °C to room temperature |
| pH | Formation of iminium ion | Weakly acidic conditions (pH 4-6) |
By carefully selecting the synthetic strategy and optimizing each reaction step, it is possible to produce this compound with high diastereomeric and enantiomeric purity, enabling its use in further research and development.
Stereochemical and Conformational Analysis of 3s,4r 4 Dimethylamino Oxolan 3 Ol
Determination of Absolute and Relative Configuration
The designation (3S,4R) defines the absolute configuration at the two stereocenters, C3 and C4, of the oxolane ring. This specific arrangement of the hydroxyl and dimethylamino groups is crucial for the molecule's identity and properties. The relative configuration, which describes the orientation of the substituents with respect to each other (in this case, trans), is also defined by this nomenclature. Experimentally, these configurations are unequivocally determined through various analytical techniques.
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute and relative stereochemistry of chiral molecules. By diffracting X-rays through a crystalline sample, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of each atom.
For a derivative of (3S,4R)-4-(dimethylamino)oxolan-3-ol, this technique would not only confirm the trans relationship between the hydroxyl and dimethylamino groups but could also establish the absolute configuration. This is often achieved by co-crystallizing the molecule with a chiral reference of known absolute stereochemistry or by using anomalous dispersion effects if a sufficiently heavy atom is present in the structure. The resulting crystallographic data provides a wealth of information, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's preferred conformation in the solid state.
While a specific crystal structure for this compound is not publicly available, analysis of related substituted tetrahydrofuran (B95107) derivatives reveals key structural features. For instance, studies on various substituted tetrahydrofurans have elucidated the impact of substituents on ring geometry.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound (Note: This data is illustrative and based on typical values for similar structures.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| C3-C4 Torsion Angle (°) | 155 |
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. nih.govnih.govcas.cz These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the absolute configuration of the molecule.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve is also indicative of the underlying stereochemistry.
For this compound, the chromophores present (the N- and O-functional groups) would give rise to specific ECD and ORD spectra. By comparing the experimentally measured spectra with those predicted by quantum chemical calculations for the (3S,4R) and (3R,4S) enantiomers, the absolute configuration can be confidently assigned. This approach is particularly valuable when obtaining suitable crystals for X-ray analysis is challenging.
Table 2: Predicted Chiroptical Data for this compound in Methanol (Note: This data is hypothetical and for illustrative purposes.)
| Technique | Wavelength (nm) | Signal |
| ECD | 210 | Positive Cotton Effect |
| ORD | 589 (D-line) | Positive Rotation |
Conformational Dynamics of the Tetrahydrofuran Ring in this compound
The five-membered tetrahydrofuran ring is not planar and exists in a continuous state of dynamic motion, adopting a range of puckered conformations. yorku.cad-nb.info The two most common idealized conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry). The presence of substituents on the ring introduces steric and electronic interactions that influence the energy landscape of these conformations, leading to a preference for certain puckered forms.
The puckering of the tetrahydrofuran ring can be described by pseudorotation, a concept that maps the continuous conformational changes onto a circle. The position on this circle is defined by the phase angle of pseudorotation (P), and the degree of pucker is given by the puckering amplitude (τₘ).
For a 3,4-disubstituted oxolane like this compound, the substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to determine the relative energies of the various possible envelope and twist conformations. frontiersin.orgnih.gov These calculations would likely indicate a preference for conformations that maximize the distance between the bulky dimethylamino group and the hydroxyl group, while also considering potential intramolecular hydrogen bonding between these two groups.
Table 3: Calculated Relative Energies of Plausible Conformations for this compound (Note: This data is theoretical and for illustrative purposes.)
| Conformation | Description | Relative Energy (kcal/mol) |
| E₁ | C1-endo envelope | 1.5 |
| ¹E | C1-exo envelope | 1.2 |
| T₂ | C2-endo/C1-exo twist | 0.0 (Global Minimum) |
| ²T₁ | C2-exo/C1-endo twist | 0.2 |
The data suggests that twist conformations are likely to be the most stable, with the substituents arranged to minimize steric interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of proton-proton coupling constants (³JHH), can provide experimental evidence for the preferred conformation in solution.
Beyond classical steric effects, stereoelectronic interactions play a crucial role in dictating the conformational preferences of the oxolane ring. These are interactions involving the overlap of bonding, non-bonding, or anti-bonding orbitals.
In this compound, several stereoelectronic effects are expected to be at play:
Gauche Effect: The preference for a gauche arrangement of electronegative substituents (the hydroxyl and dimethylamino groups) around the C3-C4 bond can influence ring puckering.
Anomeric Effect: A generalized anomeric effect may occur, involving the interaction of the lone pair of electrons on the ring oxygen with the antibonding orbital (σ*) of the C-N or C-O bonds of the substituents. This interaction is conformation-dependent and can stabilize certain puckered forms over others.
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and dimethylamino groups in the trans configuration allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair. The formation of this hydrogen bond would significantly stabilize specific conformations where these groups are brought into close proximity, potentially overriding other steric or stereoelectronic preferences. The strength of this interaction would be highly dependent on the solvent environment.
Computational methods can quantify the energetic contributions of these stereoelectronic effects, providing a deeper understanding of the factors governing the conformational landscape of this molecule.
Advanced Spectroscopic and Structural Elucidation of 3s,4r 4 Dimethylamino Oxolan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For (3S,4R)-4-(dimethylamino)oxolan-3-ol, a combination of one-dimensional and multidimensional NMR experiments provides a detailed map of its proton and carbon environments and their connectivities.
1H and 13C NMR Spectroscopic Characterization
In the ¹H NMR spectrum, the protons of the oxolane ring are expected to appear in the range of 3.0 to 4.5 ppm. The proton attached to the carbon bearing the hydroxyl group (H3) and the proton on the carbon with the dimethylamino group (H4) would likely show complex splitting patterns due to coupling with each other and with the adjacent methylene (B1212753) protons of the ring. The methyl protons of the dimethylamino group are anticipated to produce a singlet at approximately 2.3 ppm.
The ¹³C NMR spectrum would correspondingly show distinct signals for the carbon atoms of the oxolane ring and the dimethylamino group. The carbons directly bonded to the oxygen and nitrogen atoms (C2, C5, C4, and the methyl carbons) would have characteristic chemical shifts influenced by the electronegativity of these heteroatoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 3.8 - 4.2 | 68 - 72 |
| 3 | 4.3 - 4.7 | 75 - 79 |
| 4 | 3.0 - 3.4 | 65 - 69 |
| 5 | 3.6 - 4.0 | 70 - 74 |
Note: The data in this table is predicted and based on the analysis of structurally similar compounds.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to confirm the stereochemistry, multidimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling network within the molecule. It is expected to show correlations between H3 and H4, as well as between these protons and the adjacent methylene protons at C2 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry. For the (3S,4R) configuration, the hydroxyl and dimethylamino groups are on opposite sides of the oxolane ring (trans configuration). A NOESY experiment would be expected to show a spatial correlation (NOE) between H3 and H4, confirming their cis relationship on the ring, which in turn establishes the trans relationship of the substituents.
Mass Spectrometry for Molecular Mass and Fragmentation Studies
Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a molecule, which can provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (molecular formula C₆H₁₃NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value to confirm the molecular formula.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Delineation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be initiated by cleavage of the bonds adjacent to the heteroatoms. Common fragmentation pathways would likely involve the loss of water from the hydroxyl group and the cleavage of the C-N bond of the dimethylamino group. Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation for amines.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes the bonds to vibrate at specific frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-N stretching vibration of the dimethylamino group would likely appear in the range of 1020-1220 cm⁻¹. Additionally, the C-O stretching vibrations of the ether linkage in the oxolane ring and the alcohol would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Dimethylamino (-N(CH₃)₂) | C-N Stretch | 1020 - 1220 |
This comprehensive spectroscopic analysis, combining data from NMR, mass spectrometry, and IR spectroscopy, provides a detailed structural elucidation of this compound.
Theoretical and Computational Investigations of 3s,4r 4 Dimethylamino Oxolan 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, offering a window into its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (3S,4R)-4-(dimethylamino)oxolan-3-ol, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G**, would elucidate the distribution of electron density and identify key reactive sites.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The locations of these frontier orbitals indicate the likely sites for electrophilic and nucleophilic attack. For this molecule, the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group are expected to be primary sites of electronic activity.
Other reactivity descriptors that can be calculated include the Mulliken charge distribution, which reveals the partial charges on each atom, and the Fukui function, which identifies the most reactive sites in more detail. Such calculations have been effectively used to study reactivity in various substituted heterocyclic compounds. ekb.egnih.gov
Illustrative DFT Parameters for this compound This table presents hypothetical but realistic values based on typical DFT calculations for similar small organic molecules.
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | 1.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.3 eV | Suggests high chemical stability. |
| Dipole Moment | 2.5 D | Indicates moderate polarity. |
| Mulliken Charge on N | -0.65 | Suggests a nucleophilic character at the nitrogen atom. |
| Mulliken Charge on O | -0.72 | Suggests a nucleophilic character at the oxygen atom. |
Energetic Profiles of Conformations and Transition States
The oxolane (tetrahydrofuran) ring is not planar and exists in various puckered conformations, primarily the "twist" (C2) and "bent" or "envelope" (Cs) forms. dntb.gov.uatsinghua.edu.cn The energy differences between these conformers are typically very small, allowing for rapid interconversion through a process called pseudorotation. tsinghua.edu.cn
For this compound, the presence of substituents complicates this profile. Computational studies would involve geometry optimization of all possible conformers to determine their relative energies. The global minimum conformation represents the most stable and populated form of the molecule. Calculations would also map the potential energy surface to identify the transition states connecting these conformers, revealing the energy barriers for conformational changes. This information is vital for understanding how the molecule's shape influences its interactions.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic structure of static molecules, molecular modeling and dynamics simulations explore the physical movements and interactions of atoms over time.
Conformational Sampling and Prediction of Stable Isomers
The tetrahydrofuran (B95107) ring is known for its conformational flexibility. dntb.gov.ua For a substituted oxolane like this compound, the orientation of the dimethylamino and hydroxyl groups (axial vs. equatorial) adds further complexity.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape. By simulating the molecule's movement over nanoseconds or microseconds, researchers can observe how it folds and flexes, identifying the most frequently adopted shapes. These simulations confirm the stable isomers predicted by static energy calculations and provide insight into the dynamics of their interconversion.
Analysis of Intramolecular and Intermolecular Interactions
The structure of this compound allows for the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the dimethylamino group's nitrogen. MD simulations can quantify the stability and geometry of this interaction by analyzing bond distances and angles over time.
Furthermore, simulations of the molecule in a solvent (like water) reveal how it interacts with its environment. rsc.org Radial distribution functions can be calculated to show the probability of finding solvent molecules at a certain distance from key atoms (like the N and O atoms), providing a detailed picture of the solvation shell. These intermolecular interactions are critical for the molecule's solubility and its behavior in a biological context. mdpi.comnih.gov
In Silico Approaches for Molecular Recognition and Interaction Profiling
In silico techniques use computational models to predict how a small molecule might interact with biological macromolecules, such as proteins or enzymes. mdpi.comnih.govresearchgate.net This is a cornerstone of modern drug discovery and chemical biology. researchgate.net
For this compound, molecular docking could be used to predict its binding mode and affinity to various protein targets. A virtual screening process would involve docking the molecule into the active sites of a library of proteins to identify potential biological partners. The docking scores provide an estimate of the binding affinity, helping to prioritize targets for further experimental validation.
Pharmacophore modeling is another relevant technique. This involves identifying the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, charged groups) responsible for a molecule's biological activity. The distinct stereochemistry and functional groups of this compound—a hydrogen bond donor (OH), a hydrogen bond acceptor (N and O), and a positively ionizable group (N)—form a specific pharmacophore that can be used to search for proteins that recognize this pattern.
Illustrative Interaction Profile for this compound This table presents hypothetical results from a virtual screening to illustrate the types of interactions that could be predicted.
| Protein Target Class | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Kinases | -7.5 | Hydrogen bond between hydroxyl group and backbone carbonyl of hinge region. |
| Proteases | -6.8 | Salt bridge between protonated dimethylamino group and an acidic residue (e.g., Asp, Glu). |
| G-Protein Coupled Receptors (GPCRs) | -8.2 | Hydrogen bond network involving both the hydroxyl and amino groups with polar residues in the binding pocket. |
| Esterases | -5.9 | Hydrogen bond from the hydroxyl group to a catalytic serine residue. |
This multi-faceted computational approach provides a comprehensive, albeit theoretical, profile of this compound, laying the groundwork for understanding its chemical behavior and predicting its biological potential.
Ligand-Based Pharmacophore Model Generation
Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional chemical features required for a molecule to bind to a specific biological target. This approach is particularly useful when the three-dimensional structure of the target protein is unknown. The model is generated by aligning a set of active molecules and extracting the common chemical features that are responsible for their biological activity.
In a hypothetical study of This compound and its analogs, a training set of molecules with known biological activities would be used to generate a pharmacophore model. The resulting model would highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive ionizable features that are putatively crucial for activity.
Table 1: Hypothetical Pharmacophoric Features for a Set of Analogs of this compound
| Feature Type | Location on this compound | Importance Score (Hypothetical) |
| Hydrogen Bond Donor | 3-hydroxyl group | 0.95 |
| Positive Ionizable | 4-dimethylamino group | 0.88 |
| Hydrogen Bond Acceptor | Oxolane oxygen | 0.75 |
Structure-Based Molecular Docking Studies with Protein Targets
Structure-based molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein.
For This compound , a molecular docking study would require a known three-dimensional structure of a relevant protein target. The compound would then be computationally placed into the binding site of the protein, and its potential binding conformations would be evaluated. The results would provide insights into the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's amino acid residues. The docking score, an estimation of the binding affinity, would also be calculated.
Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Protein Target
| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |
| Kinase XYZ | -8.2 | ASP 145 | Hydrogen Bond with 3-hydroxyl group |
| LYS 67 | Hydrogen Bond with oxolane oxygen | ||
| PHE 89 | Hydrophobic interaction with dimethylamino group |
Chemical Reactivity and Mechanistic Aspects of the 3s,4r 4 Dimethylamino Oxolan 3 Ol System
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group at the C-3 position is a primary site for chemical transformations, capable of acting as a nucleophile or being converted into a good leaving group.
The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated. This is typically achieved by protonation in the presence of a strong acid or by conversion to a more reactive species such as a tosylate, mesylate, or halide.
Once activated, the carbon atom to which the hydroxyl group is attached becomes susceptible to attack by a variety of nucleophiles. The stereochemistry of the substitution product will depend on the reaction mechanism. An S(_N)2 reaction would proceed with an inversion of configuration at the C-3 center, while an S(_N)1 mechanism, proceeding through a carbocation intermediate, would likely result in a mixture of stereoisomers. The proximity and potential participation of the neighboring dimethylamino group could also influence the reaction pathway.
Table 1: Representative Nucleophilic Substitution Reactions of Activated (3S,4R)-4-(dimethylamino)oxolan-3-ol
| Activating Agent | Nucleophile | Expected Product |
| TsCl, Pyridine | NaN(_3) | (3R,4R)-4-(dimethylamino)-3-azidooxolane |
| PBr(_3) | Br | (3R,4R)-3-bromo-4-(dimethylamino)oxolane |
| HCl | Cl | (3R,4R)-3-chloro-4-(dimethylamino)oxolane |
Note: The products listed are based on an assumed S(_N)2 mechanism, leading to an inversion of stereochemistry at the C-3 position.
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are often catalyzed by acids or bases. The formation of esters can serve as a protective strategy for the hydroxyl group during multi-step syntheses.
Similarly, etherification can be achieved by reacting the corresponding alkoxide (formed by deprotonation of the hydroxyl group with a strong base) with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed dehydration with an alcohol can also lead to ether formation, although this is less common for this type of substrate.
Table 2: Examples of Esterification and Etherification Reactions
| Reagent | Reaction Type | Expected Product |
| Acetic Anhydride, Pyridine | Esterification | (3S,4R)-4-(dimethylamino)oxolan-3-yl acetate |
| Benzoyl Chloride, Et(_3)N | Esterification | (3S,4R)-4-(dimethylamino)oxolan-3-yl benzoate |
| NaH, then CH(_3)I | Etherification | (3S,4R)-3-methoxy-4-(dimethylamino)oxolane |
Transformations of the Dimethylamino Moiety
The tertiary dimethylamino group at the C-4 position is basic and nucleophilic, making it a key site for various chemical transformations.
As a tertiary amine, the dimethylamino group can act as a nucleophile and react with alkyl halides or other electrophilic alkylating agents. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. nih.gov The rate of this reaction is dependent on the nature of the alkylating agent and the solvent. The formation of a quaternary ammonium salt introduces a permanent positive charge into the molecule, which can significantly alter its physical and biological properties. nih.gov
For instance, the reaction with methyl iodide would yield the corresponding trimethylammonium iodide salt. The quaternization of similar oxolane derivatives has been reported in the synthesis of muscarine-type compounds. nih.gov
Table 3: Quaternization Reactions of this compound
| Alkylating Agent | Solvent | Expected Product |
| CH(_3)I | Acetonitrile | (3S,4R)-3-hydroxy-4-(trimethylammonio)oxolane iodide |
| C(_2)H(_5)Br | Ethanol | (3S,4R)-4-(diethylmethylammonio)-3-hydroxyoxolane bromide |
| Benzyl chloride | DMF | (3S,4R)-4-(benzyl(dimethyl)ammonio)-3-hydroxyoxolane chloride |
Tertiary amines are widely used as catalysts in a variety of organic reactions. The dimethylamino group in this compound can potentially act as a built-in catalyst for intramolecular reactions or participate as a catalyst in intermolecular reactions. For example, it could function as a base to deprotonate other species in the reaction mixture or act as a nucleophilic catalyst. The catalytic activity of tertiary amines is well-documented in reactions such as the formation of urethanes from isocyanates and alcohols. researchgate.net The catalytic efficiency often depends on the steric accessibility of the lone pair of electrons on the nitrogen atom and its basicity.
Cycloaddition and Rearrangement Reactions of the Oxolane Ring
The oxolane ring is generally stable under many reaction conditions. However, under forcing conditions, such as strong acid and high temperatures, ring-opening or rearrangement reactions could occur. The presence of the hydroxyl and dimethylamino substituents could influence the regioselectivity of such reactions.
Cycloaddition reactions involving the oxolane ring itself are not common unless there is unsaturation present in the ring. However, the functional groups attached to the ring could participate in intramolecular cycloadditions or rearrangements. For example, under specific conditions, a rearrangement involving the hydroxyl and dimethylamino groups could potentially lead to the formation of a different heterocyclic system. However, without specific experimental data, these possibilities remain speculative.
Stereochemical Outcome and Mechanistic Pathways in Chemical Transformations
The stereochemical arrangement of the hydroxyl and dimethylamino groups on the oxolane ring is a critical determinant of the mechanistic pathways available to this compound. The trans relationship between these two groups can lead to distinct stereochemical outcomes in various reactions, often influenced by the potential for intramolecular interactions and the conformational preferences of the five-membered ring.
The tetrahydrofuran (B95107) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. The substituents on the ring will preferentially occupy positions that minimize steric strain. For this compound, the bulky dimethylamino group and the hydroxyl group will influence the conformational equilibrium, which in turn affects their accessibility and reactivity.
Neighboring Group Participation:
A key mechanistic pathway to consider for a molecule with the structure of this compound is neighboring group participation (NGP). dalalinstitute.comwikipedia.org The nitrogen atom of the dimethylamino group, with its lone pair of electrons, is well-positioned to act as an internal nucleophile. dalalinstitute.com In reactions where the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), the dimethylamino group can attack the adjacent carbon (C3), displacing the leaving group.
Reactions at the Hydroxyl Group:
Standard reactions of the secondary alcohol, such as oxidation, esterification, and etherification, are expected to proceed. The stereochemical outcome of these reactions will depend on whether the reaction mechanism involves the chiral center. For instance, esterification with an acyl chloride in the presence of a non-nucleophilic base would likely proceed with retention of configuration at C3.
Oxidation of the hydroxyl group to a ketone would result in the loss of the stereocenter at C3, yielding 4-(dimethylamino)oxolan-3-one. The stereochemistry at C4 would remain, influencing the facial selectivity of subsequent nucleophilic additions to the newly formed carbonyl group.
Reactions involving the Amino Group:
The tertiary dimethylamino group can undergo quaternization by reaction with alkyl halides. This reaction would proceed with retention of configuration at both C3 and C4. The resulting quaternary ammonium salt would be a more effective leaving group, potentially facilitating elimination reactions under appropriate basic conditions.
Hypothetical Reaction Outcomes and Mechanistic Considerations:
To illustrate the potential stereochemical outcomes, consider the following hypothetical transformations:
| Reaction Type | Reagents | Plausible Intermediate(s) | Expected Stereochemical Outcome at C3 |
| Nucleophilic Substitution (via activation of OH) | 1. TsCl, Pyridine2. Nu:⁻ | Aziridinium ion | Retention (via double inversion) or product of ring opening |
| Oxidation | PCC or Swern Oxidation | N/A | Loss of stereochemistry (formation of ketone) |
| Esterification | Acyl Chloride, Et₃N | N/A | Retention |
| Quaternization | CH₃I | N/A | Retention |
This table is based on theoretical principles and the known reactivity of similar functional groups, not on experimental data for this compound.
Synthesis and Evaluation of Derivatives and Analogs of 3s,4r 4 Dimethylamino Oxolan 3 Ol
Systematic Variation of the Amino Substituent
The dimethylamino group at the C-4 position is a primary target for modification to probe the effects of steric bulk, basicity, and hydrogen bonding capacity on biological activity.
The synthesis of analogs with varying degrees of N-alkylation can be achieved through established synthetic methodologies. Starting from a precursor with a primary amino group at the C-4 position, systematic variation can be introduced.
Research Findings: Strategies for creating substituted amino groups often involve reductive amination or N-alkylation. nih.gov For instance, the synthesis of 3-amino-4,4-dimethyl lithocholic acid derivatives utilized reductive amination of a C-3 carbonyl group, followed by N-alkylation to introduce various substituents on the amino group. nih.gov A similar approach could be applied to a 4-oxo-oxolan-3-ol precursor to generate the primary amine, which can then be selectively alkylated.
Mono-substituted Analogs: Direct reductive amination of a 4-oxo intermediate with a primary amine (e.g., methylamine) would yield the N-methyl analog.
Di-substituted Analogs: Further alkylation of the mono-substituted amine or direct reductive amination with a secondary amine can yield various di-substituted compounds. The parent compound, with its dimethylamino group, is one example.
Tri-substituted Analogs (Quaternary Ammonium (B1175870) Salts): Treatment of the dimethylamino analog with an alkyl halide, such as methyl iodide, would result in the formation of a trimethylammonium salt. This modification introduces a permanent positive charge, significantly altering the compound's polarity and ionic interaction capabilities.
| Analog Type | Substituent at C-4 | General Synthetic Strategy | Potential Impact on Properties |
|---|---|---|---|
| Primary Amine | -NH₂ | Reductive amination of a 4-oxo precursor with ammonia | Increases hydrogen bond donor capacity |
| Mono-substituted | -NHCH₃ | Reductive amination with methylamine (B109427) or N-alkylation of primary amine | Modulates basicity and lipophilicity |
| Di-substituted | -N(CH₃)₂ (Parent) | Reductive amination with dimethylamine (B145610) | Hydrogen bond acceptor only |
| Tri-substituted | -N⁺(CH₃)₃ | Alkylation of the di-substituted analog with methyl iodide | Introduces a permanent positive charge |
Incorporating the nitrogen atom into a cyclic system or attaching aromatic groups can significantly constrain the conformation and introduce new potential interactions, such as pi-stacking.
Research Findings: The synthesis of such analogs can be achieved by reacting a 4-oxo precursor with cyclic amines like pyrrolidine (B122466), piperidine, or morpholine (B109124) under reductive amination conditions. For aromatic moieties, methods such as Buchwald-Hartwig amination could be employed to couple an aryl group to a primary or secondary amine precursor. The biosynthesis of aromatic amino acids highlights the unique properties that aromatic rings impart to molecules. nih.govfrontiersin.org
| Moiety Type | Example Substituent | Synthetic Approach | Potential New Interactions |
|---|---|---|---|
| Cyclic (Aliphatic) | Pyrrolidinyl | Reductive amination with pyrrolidine | Conformational restriction, altered lipophilicity |
| Cyclic (Aliphatic) | Piperidinyl | Reductive amination with piperidine | Conformational restriction, altered basicity |
| Cyclic (Aromatic) | Pyrrolyl | Paal-Knorr synthesis from a 1,4-dicarbonyl precursor | Planarity, potential for π-π stacking |
| Aromatic | Anilino (-NHPh) | Buchwald-Hartwig amination | Potential for π-π stacking, altered electronics |
Modifications of the Tetrahydrofuran (B95107) Ring System
Altering the oxolane ring itself can modulate the compound's physicochemical properties, including its three-dimensional shape, polarity, and metabolic stability.
Research Findings: Computational studies on substituted cyclopentene, a carbocyclic analog of dihydrofuran, show that the size, position, and electronic nature of substituents have a significant impact on ring strain energy (RSE). researchgate.net A complex interplay between bond lengths, bond angles, and dihedral angles dictates the eclipsing interactions that contribute to torsional strain. researchgate.net Generally, bulkier substituents increase unfavorable steric interactions, leading to a more puckered conformation to alleviate this strain. acs.org This puckering alters the spatial relationship between the C-3 hydroxyl and C-4 amino groups. Increased ring strain can also enhance the reactivity of the ring, for example, towards ring-opening reactions. acs.orgresearchgate.net
| Modification | Example | Anticipated Effect on Ring Strain | Potential Impact on Reactivity |
|---|---|---|---|
| Introduction of a gem-dimethyl group | 2,2-dimethyl analog | Increased steric hindrance, potential increase in local strain | May hinder metabolic attack at adjacent positions |
| Introduction of an unsaturation | 2,3-didehydro analog | Increased angle and torsional strain, ring flattening | Alters electronic properties, introduces new reactive site |
| Addition of a bulky substituent at C-5 | 5-phenyl analog | Increased puckering to minimize steric interactions | May influence binding through new van der Waals interactions |
Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, aiming to enhance a desired biological or physical property without making a drastic change to the chemical structure.
Research Findings: The oxolane ring offers several opportunities for bioisosteric replacement. The ring oxygen, for example, is a hydrogen bond acceptor. acs.org
Sulfur Bioisostere (Thiolane): Replacing the ring oxygen with a sulfur atom would yield a (3S,4R)-4-(dimethylamino)thiolan-3-ol analog. Thietan-3-ol (a four-membered ring) has been explored as a bioisostere for carboxylic acids, demonstrating the viability of sulfur-containing heterocyclic replacements. nih.govunimelb.edu.auescholarship.org This change would increase lipophilicity and alter the ring's geometry and hydrogen bonding capacity.
Nitrogen Bioisostere (Pyrrolidine): Replacement with a nitrogen atom would create a pyrrolidine derivative, such as (3S,4R)-1-benzyl-4-(dimethylamino)pyrrolidin-3-ol. This introduces a basic center into the ring, offering another site for salt formation or hydrogen bonding. The synthesis of various 3-hydroxy-4-pyrrolidinyl derivatives has been reported. researchgate.net
Ring Size Variation (Oxetane): Contracting the ring to a four-membered oxetane (B1205548) system is another strategy. Oxetanes are increasingly used in medicinal chemistry as isosteric replacements for gem-dimethyl and carbonyl groups, as they can improve properties like aqueous solubility. beilstein-journals.orgnih.gov The synthesis of an oxetane analog would involve different synthetic routes, likely starting from an oxetan-3-one derivative. nih.gov
| Bioisosteric Replacement | Resulting Core Structure | Key Property Changes |
|---|---|---|
| Oxygen -> Sulfur | Thiolane | Increased lipophilicity, altered bond angles/lengths, potential for oxidation at sulfur |
| Oxygen -> Nitrogen (e.g., N-Benzyl) | Pyrrolidine | Introduces a basic center in the ring, alters polarity |
| Oxolane -> Oxetane (Ring Contraction) | Oxetane | Increased ring strain, altered 3D vectoring of substituents, potential for improved solubility |
| Oxolane -> Cyclopentane (Carbocyclic) | Cyclopentane | Removal of ring hydrogen bond acceptor, significant increase in lipophilicity |
Diastereomeric and Enantiomeric Derivatives
The parent compound has two chiral centers at C-3 and C-4, giving rise to four possible stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). The (3S,4R) and (3R,4S) isomers are an enantiomeric pair with a trans relationship between the hydroxyl and amino groups. The (3S,4S) and (3R,4R) isomers are another enantiomeric pair with a cis relationship. Synthesizing and evaluating all stereoisomers is crucial, as biological systems often exhibit high stereoselectivity.
Research Findings: The synthesis of specific stereoisomers requires stereocontrolled synthetic methods. Strategies often rely on using a chiral pool starting material or employing an asymmetric reaction.
Chiral Pool Synthesis: The synthesis of hydroxypyrrolidine analogs of nucleosides has been achieved starting from optically pure L- or D-tartaric acid, allowing for the creation of all possible diastereoisomers. researchgate.net A similar approach could be used for the oxolane target, where the stereochemistry of the tartaric acid would dictate the final stereochemistry of the C-3 and C-4 positions.
Asymmetric Synthesis: Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be used to install two hydroxyl groups across a double bond in a stereodefined manner. nih.gov A synthetic route starting from a suitable dihydrofuran precursor could employ this reaction to create a diol intermediate with the desired stereochemistry. Subsequent selective functionalization of the two hydroxyl groups would lead to the target diastereomers. For example, the synthesis of four stereoisomers of a substituted chromane (B1220400) was achieved using Sharpless dihydroxylation followed by stereospecific reactions like the Mitsunobu reaction. nih.gov
| Stereoisomer | Configuration | Relationship to Parent (3S,4R) | Synthetic Strategy Consideration |
|---|---|---|---|
| (3S,4R) | trans | Parent Compound | Start from L-tartaric acid or use specific AD-mix |
| (3R,4S) | trans | Enantiomer | Start from D-tartaric acid or use the opposite AD-mix |
| (3S,4S) | cis | Diastereomer | Use alternative stereoselective reaction (e.g., epoxidation followed by ring opening) |
| (3R,4R) | cis | Diastereomer (enantiomer of 3S,4S) | Use enantiomeric starting materials/reagents for the cis-synthesis |
Applications of 3s,4r 4 Dimethylamino Oxolan 3 Ol in Advanced Organic Synthesis and Mechanistic Chemical Biology
Utilization as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
Chiral amino alcohols are of significant value in asymmetric synthesis, where they are employed as both chiral building blocks and removable chiral auxiliaries to control the stereochemical outcome of reactions. The rigid, stereochemically defined scaffold of compounds like (3S,4R)-4-aminooxolan-3-ol makes them excellent candidates for such applications.
As a chiral building block , the oxolane ring system with its defined stereocenters can be incorporated into the final structure of a target molecule, imparting chirality to it. The synthesis of complex molecules often relies on the availability of such enantiomerically pure starting materials.
As a chiral auxiliary , the compound would be temporarily attached to a prochiral substrate. The stereogenic centers of the auxiliary would then direct the stereoselective formation of new stereocenters on the substrate. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability. While oxazolidinones and camphorsultam are more common examples of chiral auxiliaries, chiral amino alcohols also find use in this context. The presence of the dimethylamino group in (3S,4R)-4-(dimethylamino)oxolan-3-ol, being more sterically demanding than a primary amine, could potentially enhance facial selectivity in certain reactions.
Below is an illustrative data table showing the kind of results obtained when a chiral auxiliary is used in an asymmetric alkylation reaction. Please note, this data is representative of typical results for established chiral auxiliaries and not specific to this compound.
| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | LDA | 95:5 | 85 |
| 2 | Methyl iodide | NaHMDS | 98:2 | 92 |
| 3 | Allyl bromide | KHMDS | 93:7 | 88 |
This table presents hypothetical data to illustrate the application of a chiral auxiliary in asymmetric synthesis.
Applications in the Synthesis of Natural Products and Complex Molecules
The tetrahydrofuran (B95107) (THF) ring is a structural motif present in a wide array of natural products with significant biological activities. Consequently, chiral substituted tetrahydrofurans are valuable intermediates in the total synthesis of these complex molecules. The defined stereochemistry of (3S,4R)-4-aminooxolan-3-ol and its derivatives makes them attractive starting points for the synthesis of such natural products.
For instance, the synthesis of certain nucleoside analogs, which are important antiviral and anticancer agents, often involves the use of chiral furanose-like structures. The amino and hydroxyl groups on the oxolane ring can be further functionalized to build the complex architecture of these molecules. The dimethylamino group in the target compound could serve as a handle for further transformations or could be a required feature in the final target molecule.
The table below provides examples of natural product classes that contain a substituted tetrahydrofuran ring, highlighting the importance of chiral building blocks like the one discussed.
| Natural Product Class | Example | Biological Activity |
| Polyketide Macrolides | Amphotericin B | Antifungal |
| Annonaceous Acetogenins | Uvaricin | Anticancer |
| Lignans | Galbelgin | Anti-inflammatory |
This table provides examples of natural product classes containing a tetrahydrofuran moiety to illustrate the relevance of such chiral building blocks.
Investigation of Molecular Interactions within Chemical Biology Contexts
In chemical biology, understanding the interactions between small molecules (ligands) and biological macromolecules (receptors) is crucial for drug design and for unraveling biological processes. Chiral molecules often exhibit stereospecific binding to their biological targets. The well-defined three-dimensional structure of this compound would make it a useful scaffold for designing molecular probes to study ligand-receptor interactions.
By incorporating this moiety into a known ligand, researchers can investigate how the specific stereochemistry and the presence of the dimethylamino and hydroxyl groups influence binding affinity and selectivity. The dimethylamino group, being a potential hydrogen bond acceptor and also capable of engaging in electrostatic interactions (if protonated), could play a significant role in the binding event.
The following table illustrates how binding affinities (represented by the dissociation constant, Kd) can vary for different stereoisomers of a ligand, underscoring the importance of chirality in molecular recognition.
| Ligand Stereoisomer | Receptor | Dissociation Constant (Kd) in nM |
| (3S,4R)-isomer | Receptor A | 50 |
| (3R,4S)-isomer | Receptor A | 5000 |
| (3S,4S)-isomer | Receptor A | 1200 |
| (3R,4R)-isomer | Receptor A | 800 |
This table presents hypothetical binding data to demonstrate the stereoselectivity of ligand-receptor interactions.
Chiral amino alcohols can serve as valuable tools for probing the active sites of enzymes. They can act as inhibitors or substrates, and by studying their interactions with the enzyme, researchers can gain insights into the enzyme's mechanism of action and the topography of its active site.
The hydroxyl and amino groups can mimic the functional groups of natural substrates, allowing the molecule to bind to the enzyme's active site. The rigid conformation of the oxolane ring can provide information about the spatial arrangement of binding pockets within the active site. The dimethylamino group, with its distinct steric and electronic properties compared to a primary amine, could be used to probe the tolerance of the active site for bulkier substituents and to investigate the role of specific hydrogen bonding interactions. For example, certain chiral amino alcohols have been used to study cholinesterases, enzymes that are important targets in the treatment of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3S,4R)-4-(dimethylamino)oxolan-3-ol, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodology :
- Oxidation/Reduction : Use controlled oxidation (e.g., KMnO₄ for hydroxymethyl conversion to carboxylic acids) or reduction (NaBH₄/LiAlH₄ for alcohol derivatives) to modify functional groups while preserving stereochemistry .
- Substitution Reactions : Introduce dimethylamino groups via nucleophilic substitution under inert conditions to avoid racemization.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (low temps for stereosensitive steps) to minimize side products .
Q. What analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use 2D NOESY or COSY to confirm spatial arrangement of substituents. Compare chemical shifts with known stereoisomers .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify enantiomeric excess .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodology :
- Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C across pH 2–8. Monitor degradation via LC-MS to identify labile functional groups (e.g., oxolane ring opening under acidic conditions) .
- Storage Recommendations : Store lyophilized samples at -20°C in amber vials to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How can stereochemical inversion during synthesis be minimized, and what computational tools validate stereochemical outcomes?
- Methodology :
- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to enforce stereoselectivity .
- DFT Calculations : Model transition states to predict energy barriers for epimerization. Compare computed NMR shifts with experimental data to verify configurations .
Q. What metabolic pathways and bioactive metabolites are associated with this compound in pharmacological studies?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with reference standards .
- Bioactivity Screening : Test metabolites in cell-based assays (e.g., cytotoxicity, receptor binding) to link structural modifications to activity changes .
Q. How do contradictory data between theoretical and experimental NMR spectra arise, and what strategies resolve these discrepancies?
- Methodology :
- Solvent and Conformation Effects : Re-calculate NMR chemical shifts (using Gaussian or ADF) with explicit solvent models (e.g., DMSO, water) to account for hydrogen bonding .
- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening .
Q. What role does this compound play in asymmetric catalysis, and how is its efficacy quantified?
- Methodology :
- Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol condensation). Measure turnover frequency (TOF) and enantiomeric excess (ee) via chiral GC .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation and rate constants under varying catalyst loadings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
